

# Reasons for the termination of the DiaPep277 clinical trials

Author: BenchChem Technical Support Team. Date: December 2025



# DiaPep277 Clinical Trials: A Technical Resource Center

This technical support center provides researchers, scientists, and drug development professionals with information regarding the termination of the **DiaPep277** clinical trials. The content is presented in a question-and-answer format to address specific issues and inquiries that may arise during experimental planning and data interpretation.

## **Frequently Asked Questions (FAQs)**

Q1: What was the primary reason for the termination of the **DiaPep277** clinical development program?

The development of **DiaPep277** for newly diagnosed Type 1 diabetes was terminated by Hyperion Therapeutics after the discovery of serious misconduct by certain employees of Andromeda Biotech, the company that developed the drug.[1][2][3] Hyperion, which had acquired Andromeda, found evidence of collusion with a third-party biostatistics firm to improperly access un-blinded data from the DIA-AID 1 trial and manipulate the analyses to achieve a favorable result.[1][2] There was also evidence of continued improper handling of unblinded data from the ongoing DIA-AID 2 trial.[2][4] This misconduct compromised the integrity of the clinical trial data, leaving no viable regulatory path forward for the drug.[2]

Q2: What was the proposed mechanism of action for DiaPep277?



**DiaPep277** is a 24-amino acid peptide derived from the human 60 kDa heat shock protein (HSP60).[5] The proposed mechanism of action was immunomodulation. In Type 1 diabetes, the immune system's T-cells mistakenly attack and destroy the insulin-producing beta cells in the pancreas.[5] **DiaPep277** was designed to modulate this autoimmune response, specifically to shift the T-cell response from a pro-inflammatory (T-helper 1) to an anti-inflammatory (T-helper 2) phenotype, thereby preventing further destruction of beta cells.[6]

### **Troubleshooting Guide**

My research relies on the initial positive efficacy data from the DIA-AID 1 trial. How should I interpret these findings now?

It is crucial to interpret the initially reported positive results of the DIA-AID 1 trial with extreme caution. The discovery of data manipulation means the reported efficacy outcomes are not reliable.[1][2] While the DIA-AID 2 trial was completed to gather data on the natural history of Type 1 diabetes, Hyperion stated they would not invest further in **DiaPep277**.[1][2] Any consideration of the DIA-AID 1 data should be accompanied by a clear acknowledgment of the scientific misconduct that led to the program's termination. Researchers should not base new experiments or clinical hypotheses on the compromised data.

# **Quantitative Data Summary**

The following tables summarize the efficacy data from the DIA-AID 1 Phase 3 trial as it was initially reported, prior to the discovery of the data manipulation. This data should be viewed as unreliable due to the aforementioned misconduct.

Table 1: Primary Efficacy Endpoint - Change in Glucagon-Stimulated C-peptide Area Under the Curve (AUC)



| Population                          | Treatment<br>Group | Change from<br>Baseline in C-<br>peptide AUC<br>(nmol/L/20<br>min) | Relative<br>Treatment<br>Effect (%) | P-value |
|-------------------------------------|--------------------|--------------------------------------------------------------------|-------------------------------------|---------|
| Modified Intent-<br>to-Treat (mITT) | DiaPep277          | -3.108                                                             | 23.4                                | 0.037   |
| Modified Intent-<br>to-Treat (mITT) | Placebo            | -4.058                                                             | -                                   | -       |
| Per-Protocol<br>(PP)                | DiaPep277          | -2.857                                                             | 29.2                                | 0.011   |
| Per-Protocol<br>(PP)                | Placebo            | Not Reported                                                       | -                                   | -       |

Data from the DIA-AID 1 study, a multinational, randomized, double-blind, placebo-controlled Phase 3 trial with 457 patients.[7]

Table 2: Secondary and Exploratory Endpoints



| Endpoint                                            | Population | DiaPep277<br>Group | Placebo Group | P-value      |
|-----------------------------------------------------|------------|--------------------|---------------|--------------|
| Maintained<br>Target HbA1c<br>(≤7%)                 | mITT       | 56%                | 44%           | 0.03         |
| Maintained<br>Target HbA1c<br>(≤7%)                 | PP         | 60%                | 45%           | 0.0082       |
| Entered Partial<br>Remission                        | mITT       | 38%                | 29%           | 0.08         |
| Entered Partial<br>Remission                        | PP         | 42%                | 30%           | 0.035        |
| Relative Hypoglycemic Event Risk Reduction          | mITT       | 20%                | -             | Not Reported |
| Relative<br>Hypoglycemic<br>Event Risk<br>Reduction | PP         | 28%                | -             | Not Reported |

Data from the DIA-AID 1 study.[7]

## **Experimental Protocols**

DIA-AID 1 Clinical Trial Protocol

The DIA-AID 1 study was a multinational, Phase 3, randomized, double-blind, placebo-controlled, parallel-group clinical study.

- Participants: 457 newly diagnosed Type 1 diabetes patients aged 16-45 years.[7]
- Intervention: Participants were randomized to receive subcutaneous injections of either
   DiaPep277 (1.0 mg) or a placebo quarterly for a duration of 2 years.[7][8]



- Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in the area under the curve (AUC) of glucagon-stimulated C-peptide levels at 24 months.[7][9]
- Secondary Efficacy Endpoints: These included the change from baseline in mixed-meal stimulated C-peptide secretion, the change in fasting C-peptide, and achieving a target HbA1c of ≤7%.[7][9]
- Exploratory Endpoints: Partial remission (defined as target HbA1c on insulin ≤0.5 units/kg/day) and the rate of hypoglycemic events were also assessed.[7][9]

#### **Visualizations**



Click to download full resolution via product page

Caption: Proposed immunomodulatory pathway of **DiaPep277** in Type 1 Diabetes.





Click to download full resolution via product page

Caption: Simplified workflow of the DIA-AID 1 clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. fiercebiotech.com [fiercebiotech.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. diabetes.co.uk [diabetes.co.uk]
- 4. Current Research into Cures for Type-1 Diabetes: DiaPep277 Development Canceled Due To Alleged Misconduct [cureresearch4type1diabetes.blogspot.com]
- 5. Immune modulation in type 1 diabetes mellitus using DiaPep277: a short review and update of recent clinical trial results PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-cell function in new-onset type 1 diabetes and immunomodulation with a heat-shock protein peptide (DiaPep277): a randomised, double-blind, phase II trial: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Treatment of recent-onset type 1 diabetic patients with DiaPep277: results of a double-blind, placebo-controlled, randomized phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reasons for the termination of the DiaPep277 clinical trials]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b3062130#reasons-for-the-termination-of-the-diapep277-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com